molecular formula C16H18Cl2 B8465276 2,6-Bis(2-chloropropan-2-yl)naphthalene CAS No. 87188-54-3

2,6-Bis(2-chloropropan-2-yl)naphthalene

Cat. No.: B8465276
CAS No.: 87188-54-3
M. Wt: 281.2 g/mol
InChI Key: NRBTWAXOCZOLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(2-chloropropan-2-yl)naphthalene is a chlorinated naphthalene derivative characterized by two 2-chloroisopropyl substituents at the 2- and 6-positions of the naphthalene ring. Chlorinated aromatic compounds are often employed as intermediates in organic synthesis, agrochemicals, or pharmaceuticals due to their stability and reactivity .

Properties

CAS No.

87188-54-3

Molecular Formula

C16H18Cl2

Molecular Weight

281.2 g/mol

IUPAC Name

2,6-bis(2-chloropropan-2-yl)naphthalene

InChI

InChI=1S/C16H18Cl2/c1-15(2,17)13-7-5-12-10-14(16(3,4)18)8-6-11(12)9-13/h5-10H,1-4H3

InChI Key

NRBTWAXOCZOLMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Naphthalene Derivatives

The following table summarizes key differences between 2,6-Bis(2-chloropropan-2-yl)naphthalene and related compounds, based on substituent type, position, and available toxicological or physicochemical data:

Compound Name CAS RN Molecular Formula Molecular Weight Substituents Key Properties
This compound Not reported C₁₆H₁₆Cl₂ ~283.2 (calculated) 2-Chloroisopropyl (2,6-positions) Likely low water solubility; high thermal stability due to bulky Cl-substituents
1,8-Bis(dimethylamino)naphthalene [20734-58-1] C₁₄H₁₈N₂ 214.30 Dimethylamino (1,8-positions) Strong base (proton sponge); used in catalysis; >97% purity
2,6-Bis(hydroxymethyl)naphthalene Not reported C₁₂H₁₂O₂ ~188.2 (calculated) Hydroxymethyl (2,6-positions) High polarity; soluble in polar solvents; used in polymer synthesis
Naphthalene [91-20-3] C₁₀H₈ 128.17 None Volatile; carcinogenic; causes hemolytic anemia in humans
2-Methylnaphthalene [91-57-6] C₁₁H₁₀ 142.20 Methyl (2-position) Slower metabolism than naphthalene; less effective at glutathione depletion

Substituent Effects on Physicochemical Properties

  • Chlorinated vs. Methyl/Hydroxymethyl Groups : The bulky 2-chloroisopropyl groups in this compound likely reduce water solubility compared to hydroxymethyl or methyl derivatives. Chlorine’s electronegativity may also enhance stability against oxidation .
  • Positional Isomerism: 1,8-substituted naphthalenes (e.g., 1,8-Bis(dimethylamino)naphthalene) exhibit distinct electronic properties compared to 2,6-substituted analogs due to differences in resonance and steric hindrance .

Toxicological and Metabolic Comparisons

  • However, specific data on this compound are lacking.
  • Methylnaphthalenes: 2-Methylnaphthalene induces lung lesions at doses similar to naphthalene but metabolizes more slowly, suggesting chlorinated analogs might follow similar or more pronounced trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.